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Compound of Interest

Compound Name: H-Phg-OtBu.HCl

Cat. No.: B613036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse applications of phenylglycine

derivatives in various fields of scientific research. Phenylglycine, a non-proteinogenic amino

acid, and its derivatives serve as crucial building blocks and pharmacophores in medicinal

chemistry, neuroscience, and organic synthesis. This document details their pharmacological

activities, offers comprehensive experimental protocols for their synthesis and evaluation, and

visualizes key biological pathways and experimental workflows.

Medicinal Chemistry and Pharmacology
Phenylglycine derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a

wide range of biological activities. Their constrained structure and tunable physicochemical

properties make them attractive candidates for targeting various receptors and enzymes.

Neuroscience: Modulators of Synaptic Transmission
Phenylglycine derivatives have been extensively investigated for their ability to modulate

synaptic transmission in the central nervous system (CNS), with significant implications for

treating neurological and psychiatric disorders.

Mechanism of Action: Phenylglycine derivatives, particularly N-phenylglycine analogs, have

been identified as potent inhibitors of the Glycine Transporter Type 1 (GlyT1). GlyT1 is

responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, these
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compounds increase the extracellular concentration of glycine, which acts as a co-agonist at

the N-methyl-D-aspartate (NMDA) receptor. Enhanced NMDA receptor activation is a promising

therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as

schizophrenia.

Signaling Pathway for GlyT1 Inhibition:
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Mechanism of GlyT1 Inhibition by Phenylglycine Derivatives.

Structure-Activity Relationship (SAR) of GlyT1 Inhibitors: While a comprehensive comparative

table is not readily available in a single source, studies on various N-phenylglycine and related

sarcosine derivatives have provided insights into their SAR. Potency is influenced by

substitutions on both the phenyl ring and the nitrogen atom. For instance, certain substitutions

on the phenyl ring of the N-phenylglycine core can enhance binding affinity to GlyT1.

Quantitative Data for Selected GlyT1 Inhibitors:
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Compound
Class

Example Target Assay IC50

Sarcosine

Derivative

(R)-(N-[3-(4'-

fluorophenyl)-3-

(4'-

phenylphenoxy)p

ropyl])sarcosine

(ALX 5407)

GlyT1
Glycine

Transport
3 nM

Metabotropic Glutamate Receptor (mGluR) Antagonists
Phenylglycine derivatives are well-established antagonists of metabotropic glutamate

receptors, which are G-protein coupled receptors that modulate neuronal excitability and

synaptic plasticity. Different derivatives exhibit selectivity for different mGluR groups (I, II, and

III).

Mechanism of Action: Phenylglycine derivatives competitively block the binding of glutamate to

mGluRs, thereby inhibiting downstream signaling cascades. For example, antagonists of Group

I mGluRs (mGluR1 and mGluR5) can prevent the activation of phospholipase C (PLC), which

leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and

subsequent intracellular calcium mobilization.

Signaling Pathway of Group I mGluRs:
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Group I mGluR Signaling and its Inhibition.
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Quantitative Data for Phenylglycine Derivatives as mGluR Antagonists:

Compound
Target
mGluR
Group

Agonist Assay IC50 / KB Reference

(+)-α-Methyl-

4-

carboxyphen

ylglycine

(M4CPG)

Group I
(1S,3R)-

ACPD

Phosphoinosi

tide

Hydrolysis

KB = 0.184 ±

0.04 mM
[1]

(RS)-α-Ethyl-

4-

carboxyphen

ylglycine

(E4CPG)

Group I
(1S,3R)-

ACPD

Phosphoinosi

tide

Hydrolysis

KB = 0.367 ±

0.2 mM
[1]

(RS)-α-

Methyl-3-

carboxymeth

ylphenylglyci

ne

(M3CMPG)

Group III L-AP4
[³H]-cAMP

Accumulation
IC50 ≈ 1 µM [1][2]

(RS)-α-

Methyl-3-

carboxymeth

ylphenylglyci

ne

(M3CMPG)

Group II L-CCG-1
[³H]-cAMP

Accumulation

IC50 ≈ 0.4

µM
[1][2]

Anti-inflammatory Agents
Certain N-phenylglycine derivatives have demonstrated significant anti-inflammatory properties.

These compounds are typically evaluated in preclinical models of inflammation, such as the

carrageenan-induced rat paw edema model.
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Quantitative Data for Anti-inflammatory Activity of N-(4-substituted phenyl)glycine Derivatives:

[3]

Compound
Modification on
Phenyl Ring

Dose (mg/kg)
% Inhibition of
Edema

3 4-acetyl 50 40.39

6

4-(5-(4-

chlorophenyl)-4,5-

dihydro-1H-pyrazol-3-

yl)

50 51.82

7

4-(5-(4-

methoxyphenyl)-4,5-

dihydro-1H-pyrazol-3-

yl)

50 43.80

Organic Synthesis
Phenylglycine and its derivatives are valuable chiral building blocks and auxiliaries in

asymmetric synthesis, enabling the stereocontrolled synthesis of complex molecules.

Asymmetric Strecker Synthesis
(R)-Phenylglycine amide is an effective chiral auxiliary in the asymmetric Strecker synthesis of

α-amino acids. This method often involves a crystallization-induced asymmetric transformation,

leading to high diastereoselectivity.

Experimental Workflow for Asymmetric Strecker Synthesis:
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Workflow for Asymmetric Strecker Synthesis.
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Quantitative Data for Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide and

Pivaldehyde:[4]

Entry Solvent Temp (°C) Time (h) Yield (%)
Diastereom
eric Ratio
((R,S)/(R,R))

1 MeOH rt 20 80 65/35

5
MeOH/H₂O

(1/1)
rt 20 69 81/19

6 H₂O 70 24 93 >99/1

7 H₂O 50 24 90 95/5

Biochemistry: Enzyme Inhibition
Phosphonic analogues of phenylglycine have been synthesized and evaluated as inhibitors of

various aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of

proteins and peptides.

Quantitative Data for Phosphonic Phenylglycine Analogues as Aminopeptidase Inhibitors:

Compound
Substituent on
Phenyl Ring

Enzyme Ki (µM)

7 2,3-difluoro
Porcine

Aminopeptidase N
1.8 ± 0.1

10 3-chloro-4-fluoro
Porcine

Aminopeptidase N
2.1 ± 0.1

11
3-fluoro-4-

trifluoromethyl

Porcine

Aminopeptidase N
3.5 ± 0.2

Experimental Protocols
Synthesis of N-Phenylglycine
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Materials:

Aniline

Chloroacetic acid

Sodium carbonate

Concentrated hydrochloric acid

Ethanol

Deionized water

Procedure:

In a 500 mL round-bottom flask, dissolve 18.6 g (0.2 mol) of aniline and 21.2 g (0.2 mol) of

sodium carbonate in 200 mL of water.

Slowly add a solution of 18.9 g (0.2 mol) of chloroacetic acid in 50 mL of water to the aniline

solution with constant stirring.

Attach a reflux condenser and heat the mixture to reflux for 4 hours.

After reflux, cool the reaction mixture to room temperature.

Carefully acidify the mixture to a pH of approximately 3-4 with concentrated hydrochloric acid

to precipitate the N-phenylglycine.

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

Collect the crude N-phenylglycine by vacuum filtration and wash the solid with cold water.

Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure N-

phenylglycine.

Carrageenan-Induced Rat Paw Edema Assay
Materials and Animals:
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Wistar or Sprague-Dawley rats

Carrageenan solution (1% in saline)

Test phenylglycine derivative

Vehicle (e.g., saline, DMSO)

Plethysmometer or calipers

Procedure:

Fast the animals overnight before the experiment with free access to water.

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

Administer the test phenylglycine derivative or vehicle to the respective groups of animals

(e.g., orally or intraperitoneally).

After a predetermined time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution

subcutaneously into the sub-plantar region of the right hind paw of each rat.

Measure the paw volume again at several time points after the carrageenan injection (e.g., 1,

2, 3, and 4 hours).

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle

control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average

increase in paw volume in the control group and Vt is the average increase in paw volume in

the treated group.

Asymmetric Strecker Synthesis of (S)-tert-Leucine
Amino Nitrile
Materials:

(R)-Phenylglycine amide (as HCl or AcOH salt)

Pivaldehyde
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Sodium cyanide (NaCN)

Acetic acid (AcOH)

Methanol (MeOH)

Water (H₂O)

Procedure:

To a solution of (R)-phenylglycine amide (1 mmol) and pivaldehyde (1 mmol) in the desired

solvent (e.g., 10 mL of water), add a solution of NaCN (1 mmol) and AcOH (1 mmol) in the

same solvent.

Stir the mixture at the desired temperature (e.g., 70 °C) for the specified time (e.g., 24

hours).

Cool the reaction mixture to room temperature to allow for complete precipitation of the

product.

Collect the precipitated α-amino nitrile by filtration, wash with cold solvent, and dry under

vacuum.

Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

This guide highlights the significant and expanding role of phenylglycine derivatives in scientific

research. Their continued exploration promises to yield novel therapeutic agents and powerful

synthetic tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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